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Introduction
Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic highly effective

against a wide range of Gram-negative bacteria, including the opportunistic pathogen

Pseudomonas aeruginosa.[1][2][3] Its bactericidal action, achieved through the disruption of

bacterial cell wall synthesis, has made it a cornerstone in the treatment of severe infections in

clinical settings.[2][4][5] These infections include complicated urinary tract infections (cUTI),

complicated intra-abdominal infections (cIAI), and hospital-acquired pneumonia (HAP/VAP).[1]

[2] This document provides detailed application notes and standardized protocols for

researchers and drug development professionals evaluating the efficacy of ceftazidime
pentahydrate.

Mechanism of Action
Like other β-lactam antibiotics, ceftazidime's efficacy stems from its ability to inhibit the

synthesis of the peptidoglycan layer of the bacterial cell wall.[5] The process involves the

following key steps:

Target Binding: Ceftazidime penetrates the outer membrane of Gram-negative bacteria and

binds to essential Penicillin-Binding Proteins (PBPs).[2][4]
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Enzyme Inhibition: Its primary target in susceptible Gram-negative organisms is PBP3, an

enzyme crucial for septum formation during cell division.[1][5] It also shows binding affinity

for PBP1a/1b and PBP2.[1]

Cell Wall Disruption: By acylating the transpeptidase domain of PBPs, ceftazidime blocks the

cross-linking of peptidoglycan chains.[5]

Bactericidal Effect: This inhibition compromises the structural integrity of the cell wall, leading

to cell elongation, filamentation, and ultimately, cell lysis and death.[2][5]
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Caption: Mechanism of action of Ceftazidime in Gram-negative bacteria.

In Vitro Spectrum of Activity
Ceftazidime demonstrates potent activity against a wide range of Gram-negative aerobic

bacteria. It is particularly valued for its efficacy against Pseudomonas aeruginosa.[3] While

highly effective against Enterobacteriaceae, its activity is limited against Gram-positive

organisms like Staphylococcus aureus and most anaerobes.[1][3] The following table

summarizes the in vitro activity of ceftazidime-avibactam (a combination product that extends

the spectrum by inhibiting certain β-lactamases) against common Gram-negative isolates.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Key Gram-Negative Pathogens
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Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
% Susceptible
(at ≤8 µg/mL)

Reference(s)

Escherichia
coli (ESBL
phenotype)

0.25 1 >99.5% [6]

Klebsiella

pneumoniae
0.25 1 >99.5% [6]

Klebsiella

pneumoniae

(ESBL

phenotype)

0.5 2 99.3% [6]

Enterobacter

cloacae
0.25 1 >99.0% [6]

Pseudomonas

aeruginosa
1 4 99.1% [7]

Pseudomonas

aeruginosa

(Meropenem-NS)

4 16 87.3% [6]

(Data presented is for ceftazidime combined with a fixed 4 µg/mL concentration of avibactam.

MIC₅₀/₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively.

Susceptibility breakpoints are based on CLSI/FDA standards.)[8]

Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC)
Determination by Broth Microdilution
This protocol details the standardized method for determining the MIC of ceftazidime against a

bacterial isolate, a fundamental measure of antibiotic susceptibility.[9][10]

4.1.1 Principle The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation.[9] The broth microdilution method
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employs serial two-fold dilutions of the antibiotic in a 96-well microtiter plate, which is then

inoculated with a standardized bacterial suspension.[10]

4.1.2 Materials

Ceftazidime pentahydrate analytical powder

Sterile 96-well U-bottom microtiter plates

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Bacterial isolates for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

0.5 McFarland turbidity standard

Spectrophotometer or densitometer

Multichannel pipette

Incubator (35 ± 2°C)

4.1.3 Procedure

Preparation of Antibiotic Stock: Prepare a stock solution of ceftazidime at 1,280 µg/mL in a

suitable sterile solvent (e.g., sterile water). Aliquot and store at -70°C. Avoid repeated freeze-

thaw cycles.[9]

Serial Dilution:

Add 100 µL of CAMHB to all wells of a 96-well plate.

Add 100 µL of the ceftazidime stock solution to the first column of wells, resulting in a

concentration of 640 µg/mL.

Perform a two-fold serial dilution by transferring 100 µL from the first column to the

second, mixing thoroughly, and repeating across the plate to the desired final
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concentration (e.g., down to 0.125 µg/mL). Discard 100 µL from the last column.

Inoculum Preparation:

From an overnight culture plate, select 4-5 isolated colonies and suspend them in sterile

saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1-2 x 10⁸ CFU/mL).[11]

Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x

10⁶ CFU/mL.

Inoculation: Inoculate each well with 10 µL of the final bacterial suspension. This results in a

final inoculum density of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.[10]

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

Reading Results: The MIC is the lowest concentration of ceftazidime at which there is no

visible growth (i.e., the first clear well). A button of cells at the bottom of the well indicates

growth.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: In Vitro Time-Kill Assay
4.2.1 Principle Time-kill assays provide dynamic information on the bactericidal or bacteriostatic

activity of an antibiotic by measuring the change in bacterial density over time.[13] A significant
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reduction in bacterial count indicates a bactericidal effect.

4.2.2 Materials

Ceftazidime pentahydrate

Log-phase bacterial culture

CAMHB

Sterile flasks or tubes

Shaking incubator

Sterile saline for dilutions

Tryptic Soy Agar (TSA) plates

Micropipettes and sterile tips

4.2.3 Procedure

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh

CAMHB and grow to early- or mid-logarithmic phase (typically a turbidity of 0.1 at OD₆₀₀nm).

Adjust the culture to a starting density of ~5 x 10⁵ CFU/mL in multiple flasks.

Antibiotic Addition: Add ceftazidime to the flasks to achieve final concentrations

corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a

growth control flask without any antibiotic.

Incubation and Sampling: Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm).

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each

flask.[14]

Viable Cell Counting: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate

100 µL of appropriate dilutions onto TSA plates.
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Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on

plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the

control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL

from the initial inoculum.

Protocol 3: In Vivo Murine Thigh Infection Model
4.3.1 Principle This neutropenic mouse thigh infection model is a standard preclinical model

used to evaluate the in vivo efficacy of antimicrobial agents.[15][16] Efficacy is determined by

measuring the reduction in bacterial burden in the infected thigh muscle after treatment

compared to untreated controls.

4.3.2 Materials

Specific pathogen-free mice (e.g., ICR or Swiss Webster), 4-6 weeks old

Cyclophosphamide for inducing neutropenia

Test bacterial strain (e.g., K. pneumoniae, P. aeruginosa)

Ceftazidime pentahydrate for injection

Sterile saline

Anesthetic (e.g., isoflurane)

Tissue homogenizer

Materials for quantitative culture (as in Protocol 4.2)

4.3.3 Procedure

Induction of Neutropenia: To render the mice immunocompromised, administer

cyclophosphamide intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day

-1 relative to infection. This ensures profound neutropenia (<100 neutrophils/µL) at the time

of infection.
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Infection: On day 0, two hours prior to initiating antibiotic therapy, anesthetize the mice and

inject 0.1 mL of a log-phase bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the

posterior thigh muscle.

Control and Treatment Groups:

0-Hour Control: A subset of mice is euthanized immediately after infection to determine the

initial bacterial load.

24-Hour Control: An untreated group is maintained for 24 hours to observe bacterial

growth in the absence of therapy.

Treatment Groups: Initiate ceftazidime therapy 2 hours post-infection. Administer the drug

subcutaneously or intravenously based on human-simulated dosing regimens designed to

mimic human pharmacokinetic profiles.[15]

Endpoint and Bacterial Load Determination: At 24 hours after the start of treatment,

euthanize all remaining mice. Aseptically excise the entire thigh muscle.

Tissue Processing: Weigh the excised thigh, place it in a sterile tube with a known volume of

saline (e.g., 1 mL), and homogenize thoroughly.

Quantitative Culture: Perform serial dilutions of the tissue homogenate and plate onto

appropriate agar media to determine the number of CFU per gram of tissue.

Data Analysis: The efficacy of the ceftazidime regimen is calculated as the change in

bacterial density (log₁₀ CFU/g) over the 24-hour treatment period compared to the 0-hour

and 24-hour control groups.
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Caption: Workflow for the in vivo murine thigh infection model.

Pharmacokinetic/Pharmacodynamic (PK/PD)
Considerations
The clinical efficacy of β-lactam antibiotics like ceftazidime is most closely correlated with a

specific PK/PD index: the percentage of the dosing interval during which the free (unbound)

drug concentration remains above the MIC of the infecting organism (%fT > MIC).[17][18]

Administration: Ceftazidime is administered parenterally (intravenously or intramuscularly)

due to poor oral absorption.[4]

Distribution: It distributes widely into body tissues and fluids, including cerebrospinal fluid.[4]
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PK/PD Target: For ceftazidime, a static (no change in bacterial count) to bactericidal effect in

vivo is generally achieved when free drug concentrations exceed the MIC for at least 40-50%

of the dosing interval.[8][18] Achieving this target is critical for predicting clinical success and

designing effective dosing regimens.

Conclusion
Ceftazidime pentahydrate remains a vital antibiotic for the management of serious Gram-

negative infections. Its potent bactericidal activity is directly linked to the inhibition of bacterial

cell wall synthesis. The standardized in vitro and in vivo protocols provided in this document

are essential for the accurate evaluation of its antimicrobial properties, aiding in preclinical

research, drug development, and resistance surveillance. Understanding its mechanism,

spectrum of activity, and the PK/PD drivers of its efficacy is paramount for its optimal use in

combating challenging bacterial pathogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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